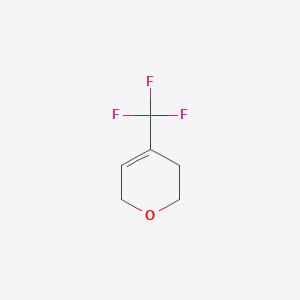
3,6-Dihydro-4-(trifluoromethyl)-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-4-(trifluoromethyl)-2H-pyran is a heterocyclic organic compound characterized by a six-membered ring containing one oxygen atom and a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-4-(trifluoromethyl)-2H-pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethylated precursor with a suitable dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-4-(trifluoromethyl)-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions, often in the presence of catalysts.
Major Products Formed
Oxidation: Pyranones and related compounds.
Reduction: Dihydropyran derivatives.
Substitution: Various substituted pyrans with functional groups like halides, alkyls, and hydroxyls.
Scientific Research Applications
3,6-Dihydro-4-(trifluoromethyl)-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-4-(trifluoromethyl)-2H-pyran involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-4-methyl-2H-pyran: Similar structure but with a methyl group instead of a trifluoromethyl group.
3,6-Dihydro-4-(trifluoromethyl)-2H-thiopyran: Contains a sulfur atom in place of the oxygen atom in the pyran ring.
Uniqueness
3,6-Dihydro-4-(trifluoromethyl)-2H-pyran is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H7F3O |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
4-(trifluoromethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5-1-3-10-4-2-5/h1H,2-4H2 |
InChI Key |
VDZHHVAOFZGVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



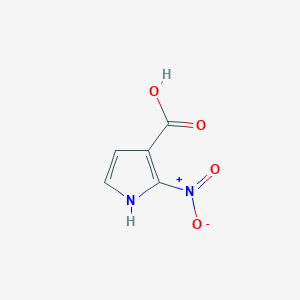

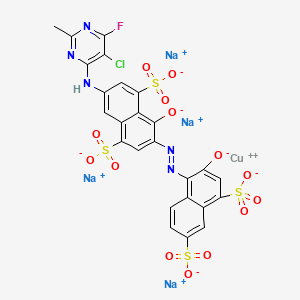
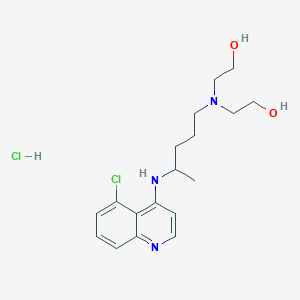
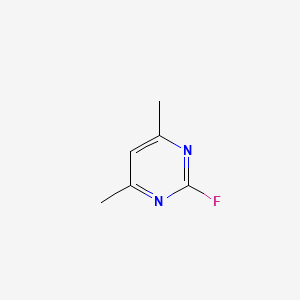
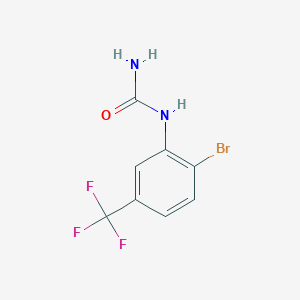

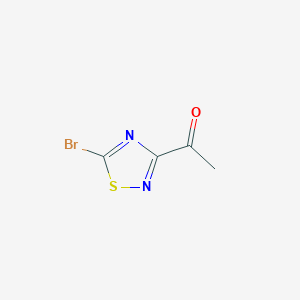
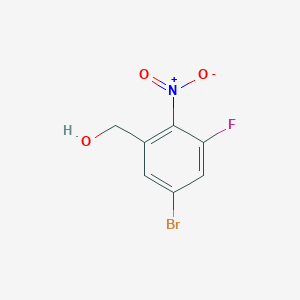


![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)

